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  • Product: (1-Cyclobutylpiperidin-3-yl)methanol
  • CAS: 1871766-70-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-Cyclobutylpiperidin-3-yl)methanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Cyclobutylpiperidin-3-yl)methanol. In the absence of experimentally acquired spectra in publi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Cyclobutylpiperidin-3-yl)methanol. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages advanced NMR prediction software and foundational NMR principles to offer a detailed theoretical framework for the structural elucidation of this compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shift (δ), reported in parts per million (ppm), is a key parameter obtained from an NMR spectrum. It is highly sensitive to the local electronic environment of each nucleus, which is influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy of functional groups.[1][2][3] A thorough analysis of ¹H and ¹³C NMR spectra allows for the unambiguous determination of a molecule's carbon-hydrogen framework, making it a cornerstone of chemical characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and concise assignment of NMR signals, the molecular structure of (1-Cyclobutylpiperidin-3-yl)methanol is presented below with a systematic atom numbering scheme. This numbering will be used consistently throughout this guide to correlate specific protons and carbons with their corresponding chemical shifts.

Figure 1: Molecular structure of (1-Cyclobutylpiperidin-3-yl)methanol with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (1-Cyclobutylpiperidin-3-yl)methanol. These values were generated using a combination of established NMR prediction algorithms, including those that utilize HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and increment-based methods.[4][5][6][7][8] The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for (1-Cyclobutylpiperidin-3-yl)methanol

AtomPredicted Chemical Shift (δ) ppmMultiplicityIntegration
H on O8~1.5 - 3.0br s1H
H on C2 (axial)~1.9 - 2.1m1H
H on C2 (equatorial)~2.8 - 3.0m1H
H on C3~1.6 - 1.8m1H
H on C4 (axial)~1.1 - 1.3m1H
H on C4 (equatorial)~1.7 - 1.9m1H
H on C5 (axial)~1.3 - 1.5m1H
H on C5 (equatorial)~1.8 - 2.0m1H
H on C6 (axial)~2.0 - 2.2m1H
H on C6 (equatorial)~2.9 - 3.1m1H
H on C7~3.4 - 3.6m2H
H on C9~2.5 - 2.7m1H
H on C10~1.8 - 2.0m2H
H on C11~1.6 - 1.8m2H
H on C10'~1.5 - 1.7m2H

Table 2: Predicted ¹³C NMR Chemical Shifts for (1-Cyclobutylpiperidin-3-yl)methanol

AtomPredicted Chemical Shift (δ) ppm
C2~55 - 60
C3~38 - 43
C4~25 - 30
C5~28 - 33
C6~58 - 63
C7~65 - 70
C9~60 - 65
C10~30 - 35
C11~15 - 20

Spectral Analysis and Rationale for Assignments

The predicted chemical shifts are consistent with the electronic environments of the nuclei in (1-Cyclobutylpiperidin-3-yl)methanol. The following analysis provides a detailed rationale for the assignment of each signal based on fundamental NMR principles.

¹H NMR Spectrum Analysis
  • Hydroxymethyl Group (C7-O8H): The two protons on C7 are diastereotopic and are expected to appear as a multiplet in the range of 3.4 - 3.6 ppm. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.[2] The hydroxyl proton (O8-H) is expected to be a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.

  • Piperidine Ring Protons (C2-C6):

    • C2 and C6 Protons: The protons on the carbons alpha to the nitrogen atom (C2 and C6) are the most deshielded of the ring protons, appearing in the range of 1.9 - 3.1 ppm. The equatorial protons are typically shifted further downfield than the axial protons due to the anisotropic effect of the C-N bond.

    • C3 Proton: The proton on the carbon bearing the hydroxymethyl group (C3) is expected to be a multiplet around 1.6 - 1.8 ppm.

    • C4 and C5 Protons: The protons on C4 and C5 are the most shielded of the piperidine ring protons, with chemical shifts generally appearing between 1.1 and 2.0 ppm. The axial and equatorial protons on each of these carbons will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • Cyclobutyl Group Protons (C9-C11):

    • C9 Proton: The methine proton on the cyclobutyl ring directly attached to the nitrogen (C9) is expected to be a multiplet in the range of 2.5 - 2.7 ppm due to the deshielding effect of the nitrogen atom.

    • C10 and C11 Protons: The methylene protons of the cyclobutyl ring (C10 and C11) will appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.

¹³C NMR Spectrum Analysis
  • Hydroxymethyl Carbon (C7): The carbon of the hydroxymethyl group (C7) is expected to have a chemical shift in the range of 65 - 70 ppm due to the direct attachment of the electronegative oxygen atom.[9]

  • Piperidine Ring Carbons (C2-C6):

    • C2 and C6 Carbons: The carbons alpha to the nitrogen (C2 and C6) are deshielded and are predicted to appear in the range of 55 - 63 ppm.

    • C3 Carbon: The C3 carbon, substituted with the hydroxymethyl group, is expected around 38 - 43 ppm.

    • C4 and C5 Carbons: The C4 and C5 carbons are the most shielded carbons of the piperidine ring, with predicted chemical shifts in the 25 - 33 ppm range.

  • Cyclobutyl Group Carbons (C9-C11):

    • C9 Carbon: The methine carbon of the cyclobutyl group attached to the nitrogen (C9) is deshielded and predicted to be in the 60 - 65 ppm range.

    • C10 and C11 Carbons: The methylene carbons of the cyclobutyl ring (C10 and C11) are expected in the more shielded regions of the spectrum, with C10 around 30 - 35 ppm and C11 around 15 - 20 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for (1-Cyclobutylpiperidin-3-yl)methanol, the following protocol outlines a standard procedure for high-quality data acquisition.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified (1-Cyclobutylpiperidin-3-yl)methanol and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[10]

  • Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition

The following parameters are recommended for data acquisition on a standard 400 MHz or 500 MHz NMR spectrometer.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube ¹H NMR Acquisition ¹H NMR Acquisition Transfer to NMR Tube->¹H NMR Acquisition ¹³C NMR Acquisition ¹³C NMR Acquisition Transfer to NMR Tube->¹³C NMR Acquisition Data Processing Data Processing ¹H NMR Acquisition->Data Processing ¹³C NMR Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Figure 2: A generalized workflow for the acquisition and analysis of NMR data.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Approximately 30-45 degrees

  • ¹³C NMR Parameters:

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: A standard proton-decoupled pulse program should be utilized to simplify the spectrum to single lines for each unique carbon.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectra of (1-Cyclobutylpiperidin-3-yl)methanol based on advanced prediction methodologies and fundamental spectroscopic principles. The presented data and analysis serve as a valuable resource for the identification and structural verification of this compound and can guide the interpretation of experimentally acquired spectra for related molecules. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, ensuring consistency and reliability in chemical research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Paton Group, Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • Chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidin-3-ylmethanol. PubChem. Retrieved from [Link]

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  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2021). List of the proton chemical shifts (ppm)
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • LookChem. (2024, September 2). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Retrieved from [Link]

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Sources

Exploratory

Mass spectrometry fragmentation patterns of (1-Cyclobutylpiperidin-3-yl)methanol

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of (1-Cyclobutylpiperidin-3-yl)methanol Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of (1-Cyclobutylpiperidin-3-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of (1-Cyclobutylpiperidin-3-yl)methanol. As a molecule incorporating both a tertiary amine within a piperidine ring and a primary alcohol, its fragmentation behavior is governed by well-established, yet competing, pathways. This document, intended for researchers and scientists in drug development and chemical analysis, details the expected fragmentation mechanisms under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques. By grounding these predictions in the fundamental principles of mass spectrometry, this guide serves as a predictive framework for the structural elucidation of this compound and related N-substituted piperidine derivatives. We present detailed experimental protocols, predicted mass-to-charge ratios of key fragments, and visual diagrams of the fragmentation pathways to create a self-validating system for analysis.

Molecular Structure and Ionization Propensity

(1-Cyclobutylpiperidin-3-yl)methanol possesses a molecular formula of C10H19NO and a monoisotopic mass of approximately 169.1467 Da. Its structure is characterized by two key functional groups that dictate its behavior in a mass spectrometer:

  • A Tertiary Amine: The piperidine nitrogen is basic and serves as the primary site for protonation under Electrospray Ionization (ESI) conditions, readily forming a protonated molecule, [M+H]⁺. In Electron Ionization (EI), this nitrogen's lone pair of electrons is the most likely site of electron removal, initiating fragmentation.

  • A Primary Alcohol: The hydroxymethyl group at the 3-position can participate in fragmentation through neutral losses, such as the elimination of water (H₂O).

Given the high basicity of the nitrogen atom, positive ion mode mass spectrometry is the most effective approach for analyzing this compound.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ (m/z 170.15) as the precursor for tandem mass spectrometry (MS/MS) analysis.[1] The subsequent fragmentation via collision-induced dissociation (CID) is driven by the charge site on the protonated nitrogen and can be predicted to follow several key pathways.

Pathway A: α-Cleavage at the Piperidine Nitrogen

Alpha-cleavage is the most common and energetically favorable fragmentation pathway for aliphatic amines.[2][3][4][5] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable, resonance-stabilized iminium ion.[1][2]

  • Loss of the Cyclobutyl Group: The bond between the piperidine nitrogen and the cyclobutyl group can cleave, leading to the loss of a neutral cyclobutane radical (if initiated from an M+• ion) or related species. However, the most characteristic cleavage is the loss of the entire cyclobutyl substituent, leading to a highly stable iminium ion. A key fragmentation involves the cleavage of the N-cyclobutyl bond, which would result in a fragment corresponding to the protonated 3-piperidinemethanol.

  • Ring-Initiated Cleavage: Cleavage of the C2-C3 or C6-C5 bonds within the piperidine ring, alpha to the nitrogen, can initiate ring-opening cascades, leading to a variety of smaller fragment ions.

Pathway B: Fragmentation Involving the 3-Methanol Substituent

The hydroxyl group offers alternative fragmentation routes, primarily through neutral loss.

  • Dehydration (Loss of H₂O): A common fragmentation for alcohols is the neutral loss of water (18 Da) from the protonated molecule.[2] This would produce a fragment ion at m/z 152.14. This ion can then undergo further fragmentation.

  • Loss of Formaldehyde (CH₂O): Cleavage of the bond between the piperidine ring and the methanol group can result in the loss of neutral formaldehyde (30 Da), yielding a fragment at m/z 140.12.

The following diagram illustrates the predicted primary fragmentation pathways under ESI-MS/MS.

G cluster_main ESI-MS/MS Fragmentation cluster_path_a Pathway A: α-Cleavage cluster_path_b Pathway B: Substituent Loss cluster_path_c Secondary Fragmentation M [M+H]⁺ (1-Cyclobutylpiperidin-3-yl)methanol m/z 170.15 A1 Loss of C4H7 radical (from ring cleavage) m/z 114.09 M->A1 α-cleavage A2 Protonated 3-Piperidinemethanol (Loss of C4H6) m/z 116.11 M->A2 N-dealkylation B1 Loss of H₂O [M+H-H₂O]⁺ m/z 152.14 M->B1 Dehydration B2 Loss of CH₂O [M+H-CH₂O]⁺ m/z 140.12 M->B2 Formaldehyde loss C1 Further Ring Fragmentation m/z 98.10 B1->C1 α-cleavage

Caption: Predicted ESI-MS/MS fragmentation of (1-Cyclobutylpiperidin-3-yl)methanol.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that produces a molecular ion radical (M+•) at m/z 169.15, which is often unstable and undergoes extensive fragmentation.[6]

  • Dominant α-Cleavage: The most significant fragmentation in EI-MS for amines is α-cleavage.[3][4] Ionization on the nitrogen atom is followed by cleavage of an adjacent C-C bond. The preferential cleavage involves the loss of the largest alkyl substituent to yield a stable iminium cation.[3] For this molecule, cleavage of the bond to the cyclobutyl group would lead to the loss of a cyclobutyl radical (•C₄H₇, 55 Da), resulting in a base peak at m/z 114.09.

  • Ring Fission: The piperidine ring itself can fragment. A common pathway is the cleavage of the C2-C3 bond, leading to the formation of an ion at m/z 84, corresponding to a cyclobutyl-substituted aziridinium-type ion.

  • Substituent Fragmentation: The loss of the •CH₂OH radical (31 Da) via cleavage of the C3-C7 bond is also possible, producing an ion at m/z 138.13.

G cluster_main EI-MS Fragmentation M [M]⁺• (1-Cyclobutylpiperidin-3-yl)methanol m/z 169.15 F1 Loss of •C₄H₇ (Cyclobutyl radical) m/z 114.09 (Base Peak) M->F1 α-cleavage (major) F2 Loss of •CH₂OH m/z 138.13 M->F2 α-cleavage (minor) F3 Ring Fission Fragment m/z 84.08 M->F3 Ring fission

Caption: Predicted major fragmentation pathways under 70 eV Electron Ionization (EI).

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their exact mass-to-charge ratios, and the proposed fragmentation mechanisms. This data serves as a reference for interpreting experimental mass spectra.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
ESI-MS/MS 170.15 ([M+H]⁺)152.14H₂O (18.01 Da)Dehydration of the alcohol
ESI-MS/MS 170.15 ([M+H]⁺)140.12CH₂O (30.01 Da)Loss of formaldehyde from the methanol group
ESI-MS/MS 170.15 ([M+H]⁺)116.11C₄H₆ (54.05 Da)Loss of cyclobutene after proton transfer
ESI-MS/MS 170.15 ([M+H]⁺)114.09C₄H₇• (55.06 Da)α-cleavage with radical loss (less common in CID)
ESI-MS/MS 170.15 ([M+H]⁺)98.10C₅H₁₂O (88.09 Da)Ring opening and loss of the C3-substituent side
EI-MS 169.15 ([M]⁺•)138.13•CH₂OH (31.02 Da)α-cleavage at C3
EI-MS 169.15 ([M]⁺•)114.09•C₄H₇ (55.06 Da)α-cleavage at Nitrogen (Loss of cyclobutyl radical)
EI-MS 169.15 ([M]⁺•)84.08C₅H₉O• (85.07 Da)Ring fission and rearrangement

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating methodology for acquiring high-quality MS/MS data for (1-Cyclobutylpiperidin-3-yl)methanol.

Sample and Standard Preparation
  • Prepare a 1 mg/mL stock solution of (1-Cyclobutylpiperidin-3-yl)methanol in methanol.

  • Perform serial dilutions of the stock solution using a mixture of 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid to create working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.[1]

  • Mass Spectrometer: Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Ionization Mode: Positive Ion Mode.[1]

  • MS Method:

    • Full Scan (MS1): Acquire a full scan from m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 170.15).

    • Product Ion Scan (MS2): Perform a product ion scan of the precursor ion at m/z 170.15. Optimize collision energy (e.g., ramp from 10-40 eV) to generate a rich fragmentation spectrum.

Data Analysis
  • Extract the full scan and product ion spectra for the chromatographic peak corresponding to the analyte.

  • Compare the observed m/z values of the fragment ions with the predicted values in the table above.

  • Use high-resolution mass spectrometry to confirm the elemental composition of the precursor and major fragment ions.

G prep Sample Preparation (1mg/mL stock, serial dilutions) inject UHPLC Injection (2µL onto C18 column) prep->inject separate Gradient Elution (Water/ACN + 0.1% FA) inject->separate ionize ESI Positive Ionization separate->ionize ms1 MS1 Full Scan (Detect [M+H]⁺ at m/z 170.15) ionize->ms1 ms2 MS2 Product Ion Scan (Fragment m/z 170.15) ms1->ms2 analyze Data Analysis (Compare fragments to predictions) ms2->analyze

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of (1-Cyclobutylpiperidin-3-yl)methanol is predicted to be dominated by characteristic pathways dictated by its tertiary amine and primary alcohol functionalities. Under ESI-MS/MS, key fragments are expected from dehydration and α-cleavage around the protonated nitrogen. Under EI-MS, the primary fragmentation will be α-cleavage leading to the loss of the cyclobutyl radical, likely resulting in the base peak. By understanding these fundamental fragmentation mechanisms and employing the robust analytical protocol provided, researchers can confidently identify and structurally characterize this molecule and its analogs, facilitating progress in drug discovery and development pipelines.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
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  • YouTube. (2018). mass spectrometry: alpha-cleavage.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry Steps. (2025). Alpha (α) Cleavage.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of (1-Cyclobutylpiperidin-3-yl)methanol in CNS Drug Discovery

A Senior Application Scientist's Perspective on a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator Abstract The piperidine scaffold is a cornerstone in the design of therapeutics for the central ne...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Abstract

The piperidine scaffold is a cornerstone in the design of therapeutics for the central nervous system (CNS). This guide delves into the hypothesized mechanism of action of a novel compound, (1-Cyclobutylpiperidin-3-yl)methanol, as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial target for addressing cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive exploration of the scientific rationale behind this hypothesis, detailed experimental protocols for its validation, and insights into the potential therapeutic implications.

Introduction: The Promise of α7 nAChR Modulation

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is abundantly expressed in key brain regions associated with cognition and memory, including the hippocampus and prefrontal cortex. Its activation by acetylcholine leads to an influx of calcium ions, triggering downstream signaling cascades that are vital for synaptic plasticity and neuronal function. Enhancing the activity of the α7 nAChR through positive allosteric modulation presents a promising therapeutic strategy for improving cognitive function with a potentially lower risk of side effects compared to direct agonists.

(1-Cyclobutylpiperidin-3-yl)methanol is a structurally intriguing molecule, featuring a piperidine core known for its prevalence in CNS-active compounds. The N-cyclobutyl group offers a unique lipophilic profile, while the 3-methanol moiety provides a potential hydrogen-bonding site. These features suggest a possible interaction with an allosteric site on the α7 nAChR, rather than the orthosteric acetylcholine binding site.

Hypothesized Mechanism of Action: Positive Allosteric Modulation of the α7 nAChR

We hypothesize that (1-Cyclobutylpiperidin-3-yl)methanol acts as a Type I positive allosteric modulator of the α7 nAChR. This means it is proposed to bind to a site on the receptor that is distinct from the acetylcholine binding site. This binding is thought to induce a conformational change that increases the receptor's affinity for acetylcholine and/or enhances the channel's opening probability upon agonist binding, thereby potentiating the receptor's response to its natural ligand.

This proposed mechanism is depicted in the following signaling pathway diagram:

G cluster_0 Hypothesized Signaling Pathway ACh Acetylcholine (ACh) a7nAChR_inactive α7 nAChR (Inactive) ACh->a7nAChR_inactive Binds to orthosteric site PAM (1-Cyclobutylpiperidin-3-yl)methanol (PAM) PAM->a7nAChR_inactive Binds to allosteric site a7nAChR_active α7 nAChR (Active) a7nAChR_inactive->a7nAChR_active Conformational Change Ca_influx Ca²⁺ Influx a7nAChR_active->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_influx->Downstream Cognitive Enhanced Cognitive Function Downstream->Cognitive

Caption: Hypothesized signaling pathway of (1-Cyclobutylpiperidin-3-yl)methanol as a PAM.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo efficacy studies.

G cluster_0 Experimental Validation Workflow InVitro In Vitro Assays ExVivo Ex Vivo Electrophysiology InVitro->ExVivo Confirm cellular activity PKPD Pharmacokinetics/ Pharmacodynamics InVitro->PKPD Determine drug-like properties InVivo In Vivo Behavioral Models ExVivo->InVivo Assess functional outcome PKPD->InVivo Inform dose selection

Caption: A stepwise workflow for validating the mechanism of action.

In Vitro Characterization: Binding and Functional Assays

The initial phase focuses on confirming the direct interaction of (1-Cyclobutylpiperidin-3-yl)methanol with the α7 nAChR and characterizing its modulatory effects.

3.1.1. Radioligand Binding Assay

  • Objective: To determine if (1-Cyclobutylpiperidin-3-yl)methanol binds to the α7 nAChR and to ascertain if this binding is competitive with a known orthosteric ligand.

  • Protocol:

    • Prepare cell membranes from a stable cell line expressing human α7 nAChR (e.g., GH4C1 cells).

    • Incubate the membranes with a radiolabeled α7 nAChR antagonist, such as [³H]-methyllycaconitine ([³H]-MLA), in the presence of increasing concentrations of (1-Cyclobutylpiperidin-3-yl)methanol.

    • As a positive control for competitive binding, use a known orthosteric ligand like nicotine.

    • Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the inhibition constant (Ki).

Expected Outcome: We anticipate that (1-Cyclobutylpiperidin-3-yl)methanol will not significantly displace [³H]-MLA, even at high concentrations, suggesting it does not bind to the orthosteric site.

3.1.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To directly measure the potentiation of acetylcholine-evoked currents by (1-Cyclobutylpiperidin-3-yl)methanol in a controlled cellular system.

  • Protocol:

    • Use Xenopus oocytes injected with cRNA encoding the human α7 nAChR.

    • Perfuse the oocytes with a baseline solution containing a sub-maximal concentration of acetylcholine (e.g., EC₂₀).

    • Co-apply increasing concentrations of (1-Cyclobutylpiperidin-3-yl)methanol with the acetylcholine solution.

    • Measure the peak amplitude of the inward current using a two-electrode voltage clamp amplifier.

    • Calculate the potentiation as the percentage increase in current amplitude compared to acetylcholine alone.

Hypothetical Data Summary:

Concentration of (1-Cyclobutylpiperidin-3-yl)methanol (µM)ACh-Evoked Current (% of Control)
0.01115 ± 8
0.1185 ± 12
1350 ± 25
10480 ± 30
100495 ± 28
Ex Vivo Electrophysiology: Synaptic Plasticity
  • Objective: To assess the ability of (1-Cyclobutylpiperidin-3-yl)methanol to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.

  • Protocol:

    • Prepare acute hippocampal slices from adult rodents.

    • Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 region.

    • Induce LTP using a high-frequency stimulation (HFS) protocol.

    • Bath-apply (1-Cyclobutylpiperidin-3-yl)methanol at a relevant concentration (determined from in vitro studies) before and during HFS.

    • Compare the magnitude of LTP in treated slices to vehicle-treated controls.

In Vivo Behavioral Models: Cognitive Enhancement

The final validation step involves assessing the pro-cognitive effects of (1-Cyclobutylpiperidin-3-yl)methanol in established animal models of learning and memory.

3.3.1. Novel Object Recognition (NOR) Test

  • Objective: To evaluate the effect of the compound on recognition memory.

  • Protocol:

    • Acclimatize rodents to an open-field arena.

    • During the training phase, expose the animals to two identical objects.

    • Administer (1-Cyclobutylpiperidin-3-yl)methanol or vehicle at a predetermined time before the testing phase.

    • In the testing phase, replace one of the familiar objects with a novel object.

    • Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.

3.3.2. Morris Water Maze (MWM) Test

  • Objective: To assess spatial learning and memory.

  • Protocol:

    • Train rodents to find a hidden platform in a circular pool of opaque water, using visual cues around the room.

    • Administer (1-Cyclobutylpiperidin-3-yl)methanol or vehicle daily before each training session.

    • Record the escape latency (time to find the platform) and path length over several days of training.

    • Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.

Synthesis and Physicochemical Properties

The synthesis of (1-Cyclobutylpiperidin-3-yl)methanol can be achieved via reductive amination of 3-(hydroxymethyl)piperidine with cyclobutanone.

G cluster_0 Synthetic Pathway Reactant1 3-(Hydroxymethyl)piperidine Intermediate Imine Intermediate Reactant1->Intermediate Reactant2 Cyclobutanone Reactant2->Intermediate Product (1-Cyclobutylpiperidin-3-yl)methanol Intermediate->Product Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Proposed synthetic route for (1-Cyclobutylpiperidin-3-yl)methanol.

Physicochemical Properties (Predicted):

PropertyValue
Molecular Weight169.28 g/mol
LogP1.8
Polar Surface Area32.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

These predicted properties suggest good potential for blood-brain barrier penetration, a critical attribute for a CNS-active drug.

Conclusion and Future Directions

The in-depth investigation of (1-Cyclobutylpiperidin-3-yl)methanol as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor holds significant promise for the development of novel therapeutics for cognitive disorders. The experimental framework outlined in this guide provides a robust pathway for validating this hypothesis and elucidating the full therapeutic potential of this compound. Future studies should focus on detailed structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as comprehensive preclinical safety and toxicology assessments.

References

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica.[Link]

  • Role of Drug Discovery in Central Nervous System Disorders. Semantic Scholar.[Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience.[Link]

Protocols & Analytical Methods

Method

Scale-Up Manufacturing Process for (1-Cyclobutylpiperidin-3-yl)methanol: A Technical Guide

Executive Summary The synthesis of (1-Cyclobutylpiperidin-3-yl)methanol (CAS: 1871766-70-9)[1][2] relies on the reductive amination of piperidin-3-ylmethanol with cyclobutanone. While straightforward at the bench scale,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (1-Cyclobutylpiperidin-3-yl)methanol (CAS: 1871766-70-9)[1][2] relies on the reductive amination of piperidin-3-ylmethanol with cyclobutanone. While straightforward at the bench scale, transitioning this reaction to a 10–50 kg pilot scale presents significant chemical engineering challenges, primarily concerning reagent stability, exotherm management, and solvent toxicity. This application note details a robust, field-proven batch manufacturing protocol utilizing Sodium Triacetoxyborohydride (STAB) in a greener solvent system, designed for drug development professionals requiring high-purity piperidine intermediates.

Process Chemistry & Mechanistic Rationale

The Reductive Amination Pathway

The reaction proceeds via the condensation of the secondary amine (piperidin-3-ylmethanol) and cyclobutanone to form a hemiaminal, which rapidly dehydrates to an activated iminium ion. The reducing agent then transfers a hydride to the iminium species to yield the tertiary amine.

For pilot-scale manufacturing, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. As demonstrated in classical studies by[3], STAB exhibits remarkable chemoselectivity. It preferentially reduces iminium ions over unreacted ketones because the activation barrier for hydride transfer to an iminium ion is significantly lower (>7 kcal/mol difference) than for the corresponding carbonyl compound[4]. Furthermore, STAB avoids the cyanide toxicity of NaBH₃CN and the risk of cyclobutane ring-opening associated with aggressive high-pressure palladium-catalyzed hydrogenation[3][5].

Mechanism SM1 Cyclobutanone Hemiaminal Hemiaminal SM1->Hemiaminal SM2 Piperidin-3-ylmethanol SM2->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product (1-Cyclobutylpiperidin- 3-yl)methanol Iminium->Product Hydride Transfer Reagent1 AcOH Reagent1->Hemiaminal H+ Reagent2 STAB Reagent2->Iminium H-

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.

Solvent and Catalyst Selection

Historically, STAB reductions are performed in 1,2-dichloroethane (DCE)[4]. However, DCE is an ICH Class 1/2 solvent with significant toxicity and regulatory hurdles. This protocol replaces DCE with Ethyl Acetate (EtOAc) , a greener ICH Class 3 solvent that maintains excellent solubility for the reactants and STAB. Glacial acetic acid (AcOH) is added as a catalyst (1.0 equivalent) to accelerate iminium ion formation and maintain the slightly acidic pH required for optimal STAB reactivity.

Scale-Up Strategy & Quantitative Metrics

Transitioning from lab to pilot scale requires mitigating the exotherm associated with both iminium formation and STAB addition. A continuous flow approach using Pt/C is often evaluated for metric-ton commercial production to improve atom economy[5], but for 10–50 kg pilot batches, a fed-batch STAB process remains the most reliable and operationally simple method.

Process ParameterLab Scale (10 g)Pilot Scale (10 kg)Commercial Target (100+ kg)
Solvent System 1,2-Dichloroethane (DCE)Ethyl Acetate (EtOAc)EtOAc (Continuous Flow)
Reducing Agent STAB (1.5 eq)STAB (1.3 eq)Pt/C + H₂ gas
Temperature 20–25 °C (Ambient)15–20 °C (Controlled)40 °C (Pressurized)
Reaction Time 2 hours6–8 hours15 minutes (Residence)
Isolated Yield 92%88%> 95%
E-Factor > 50~ 25< 10

Pilot-Scale Manufacturing Protocol (10 kg Scale)

The following protocol is designed for a 100 L glass-lined reactor.

Workflow Step1 1. Reactor Prep (N2 Purge) Step2 2. Reactant Charge (Amine + Ketone in EtOAc) Step1->Step2 Step3 3. Acidification (Add AcOH, T < 20°C) Step2->Step3 Step4 4. Reduction (Portion-wise STAB) Step3->Step4 Step5 5. Quench (Aq. NaOH, Monitor H2) Step4->Step5 Step6 6. Phase Separation (Extract Organic Layer) Step5->Step6 Step7 7. Isolation (HCl Salt Crystallization) Step6->Step7

Figure 2: Step-by-step pilot scale manufacturing workflow.

Step 1: Equipment Preparation & Reactant Charging
  • Purge a clean, dry 100 L glass-lined reactor with Nitrogen (N₂) for 15 minutes. Causality: STAB degrades rapidly upon exposure to atmospheric moisture, lowering its active hydride content[4].

  • Charge 40 L of anhydrous Ethyl Acetate (EtOAc).

  • Add Piperidin-3-ylmethanol (10.0 kg, 86.8 mol, 1.0 eq) and Cyclobutanone (6.7 kg, 95.5 mol, 1.1 eq). Set agitation to 150 RPM.

Step 2: Acidification & Iminium Formation
  • Cool the reactor jacket to 10 °C.

  • Dose Glacial Acetic Acid (5.2 kg, 86.8 mol, 1.0 eq) slowly over 30 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature. The formation of the hemiaminal/iminium is exothermic. Do not allow the internal temperature to exceed 20 °C to prevent side reactions.

Step 3: Reductive Amination
  • Assay the STAB reagent prior to use to confirm active hydride content.

  • Charge Sodium Triacetoxyborohydride (23.9 kg, 112.8 mol, 1.3 eq) in 5 equal portions over 2.5 hours.

    • Causality: Portion-wise addition is critical. Dumping STAB causes a sudden thermal spike and localized high concentrations of hydride, which can prematurely reduce the cyclobutanone to cyclobutanol before it forms the iminium ion, severely impacting yield.

  • Age the reaction at 15–20 °C for 6 hours.

    • In-Process Control (IPC): Sample the organic phase for HPLC analysis. Proceed to Step 4 only when unreacted piperidin-3-ylmethanol is < 1.0% (Area %).

Step 4: Quench and Phase Separation
  • Cool the reactor to 5 °C.

  • Quench by slowly dosing 30 L of 10% w/w aqueous NaOH over 2 hours.

    • Causality: The basic quench serves three purposes: it neutralizes the acetic acid, destroys unreacted STAB (evolving H₂ gas), and breaks boron-amine complexes to free-base the product.

    • Self-Validation Checkpoint: The quench is complete only when H₂ gas evolution entirely ceases and the aqueous layer pH is confirmed to be > 10. If pH < 10, the tertiary amine remains protonated and water-soluble, leading to catastrophic yield loss during phase separation.

  • Settle for 30 minutes. Separate the lower aqueous layer and discard.

  • Wash the upper organic layer with 15 L of brine (20% NaCl). Separate and retain the organic layer.

Downstream Processing & Analytical Validation

Because (1-Cyclobutylpiperidin-3-yl)methanol in its free-base form is a viscous oil, isolating it as a hydrochloride salt is highly recommended to achieve >99% purity and ensure long-term stability.

  • Concentrate the EtOAc layer under reduced pressure (50 mbar, 40 °C) to approximately 15 L.

  • Solvent Exchange: Add 30 L of Methyl tert-butyl ether (MTBE) and concentrate again to 20 L to remove residual EtOAc and water azeotropically.

  • Crystallization: Cool the MTBE solution to 10 °C. Slowly bubble anhydrous HCl gas (or add 5–6 N HCl in isopropanol) until the pH of the mixture reaches 2. A white crystalline solid will precipitate.

  • Filter the slurry via a Nutsche filter, wash the cake with cold MTBE (5 L), and dry under vacuum at 40 °C for 12 hours.

Analytical Release Criteria:

  • HPLC Purity: > 99.0% (UV detection at 210 nm).

  • Residual Solvents (GC): EtOAc < 5000 ppm, MTBE < 5000 ppm.

  • Water Content (Karl Fischer): < 0.5%.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 20(11), 1870–1898.[Link]

Sources

Application

Application Note &amp; Protocols: Derivatization of (1-Cyclobutylpiperidin-3-yl)methanol for Structure-Activity Relationship (SAR) Studies

Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties.[1][2] Specifically, the (1-Cyclobutylpip...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties.[1][2] Specifically, the (1-Cyclobutylpiperidin-3-yl)methanol motif presents a synthetically tractable core with multiple vectors for chemical modification, making it an excellent starting point for library synthesis in drug discovery campaigns. This guide provides a strategic overview and detailed experimental protocols for the derivatization of the primary alcohol of (1-Cyclobutylpiperidin-3-yl)methanol. The described O-acylation, O-alkylation, and carbamate formation reactions are designed to enable a systematic exploration of the structure-activity relationship (SAR), probing the effects of sterics, electronics, and hydrogen bonding potential on biological activity.

Introduction: Strategic Rationale for Derivatization

The primary goal of a Structure-Activity Relationship (SAR) study is to systematically alter a molecule's structure to understand how these changes affect its biological activity. The (1-Cyclobutylpiperidin-3-yl)methanol scaffold contains two key regions for modification: the N-cyclobutyl group and the C3-methanol. This guide focuses on the C3-methanol moiety, a primary alcohol that serves as an excellent handle for introducing diverse chemical functionalities.

The derivatization strategy centers on modifying the terminal hydroxyl group to explore different chemical spaces:

  • Esterification (O-Acylation): Converts the hydrogen bond donating alcohol into a hydrogen bond accepting ester. This allows for probing interactions with corresponding donor groups in a biological target and introduces a wide variety of R-groups to explore steric and electronic effects.

  • Etherification (O-Alkylation): Replaces the polar hydroxyl group with a less polar ether linkage. This modification is crucial for investigating the impact of removing a hydrogen bond donor and altering lipophilicity and steric bulk.

  • Carbamate Formation: Introduces a carbamate linkage, which is a bioisostere of the amide bond and can act as both a hydrogen bond donor and acceptor.[3] This functional group is common in pharmaceuticals and can significantly influence pharmacokinetic properties.

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive SAR model to guide the design of more potent and selective lead compounds.

Core Scaffold & Derivatization Strategy

The starting material, (1-Cyclobutylpiperidin-3-yl)methanol, possesses a primary alcohol that is the focal point for the following derivatization protocols.

Diagram 1: Derivatization Strategy This diagram illustrates the three primary reaction pathways for modifying the hydroxyl group of the core scaffold to generate a diverse chemical library for SAR studies.

G cluster_start Core Scaffold cluster_products Derivative Classes cluster_reactions A (1-Cyclobutylpiperidin-3-yl)methanol R1 O-Acylation (Acid Chloride/Anhydride, DMAP) A->R1 Probe H-bond Acceptors R2 O-Alkylation (NaH, Alkyl Halide) A->R2 Modify Lipophilicity & Sterics R3 Carbamate Formation (Isocyanate) A->R3 Introduce H-bond Donor/Acceptor B Esters C Ethers D Carbamates R1->B R2->C R3->D G A Crude Reaction Mixture B Aqueous Workup / Extraction A->B Quench & Separate C Drying & Concentration B->C Isolate Crude D Purification (Flash Chromatography) C->D Remove Impurities E Characterization D->E F Purity Analysis (HPLC, LC-MS) E->F G Structure Confirmation (¹H NMR, ¹³C NMR, HRMS) E->G H SAR Data Table (Biological Assay) F->H G->H

Sources

Method

Application Note: (1-Cyclobutylpiperidin-3-yl)methanol as a Privileged Scaffold in CNS Drug Discovery

Introduction & Mechanistic Rationale (1-Cyclobutylpiperidin-3-yl)methanol (CAS: 1871766-70-9) has emerged as a highly versatile, privileged building block in modern medicinal chemistry, particularly for central nervous s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(1-Cyclobutylpiperidin-3-yl)methanol (CAS: 1871766-70-9) has emerged as a highly versatile, privileged building block in modern medicinal chemistry, particularly for central nervous system (CNS) indications . The architecture of this scaffold provides three distinct pharmacological and synthetic advantages:

  • Metabolic Shielding via N-Cyclobutylation: The cyclobutyl group on the piperidine nitrogen provides optimal steric bulk. It is large enough to hinder rapid CYP450-mediated N-dealkylation (a common metabolic liability of N-methyl or N-ethyl piperidines) but compact enough to maintain the basicity required for critical salt-bridge formations with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs) .

  • Versatile Spatial Vector: Unlike the more commonly utilized 4-substituted piperidines (e.g., the core of the clinical H3R inverse agonist Samelisant/SUVN-G3031) , the 3-hydroxymethyl substitution projects pharmacophores at a different spatial angle. This allows medicinal chemists to explore novel binding pockets and navigate around crowded intellectual property spaces.

  • Chemoselective Handle: The primary carbinol (-CH₂OH) is highly reactive and sterically accessible, enabling direct functionalization (etherification, oxidation, amination) without disturbing the tertiary amine core.

Physicochemical Profiling & CNS MPO

For a building block to be viable in CNS drug discovery, it must align with Multiparameter Optimization (MPO) guidelines to ensure blood-brain barrier (BBB) penetrance. As shown in Table 1, (1-Cyclobutylpiperidin-3-yl)methanol possesses ideal fragment-like properties .

Table 1: Physicochemical Properties of (1-Cyclobutylpiperidin-3-yl)methanol

PropertyValueCNS MPO Implication
Molecular Formula C₁₀H₁₉NO-
Molecular Weight 169.27 g/mol Leaves >230 Da budget for pharmacophore addition (Rule of 5).
Calculated LogP ~1.8Optimal lipophilicity for BBB crossing without nonspecific binding.
Topological Polar Surface Area (TPSA) 23.47 ŲWell below the 90 Ų threshold required for CNS drugs.
Hydrogen Bond Donors / Acceptors 1 / 2Minimizes desolvation energy penalties during receptor binding.
Rotatable Bonds 2Low entropic penalty upon target engagement.

Pharmacological Application: GPCR Modulation

Derivatives of the 1-cyclobutylpiperidine class are famously utilized in the development of Histamine H3 Receptor (H3R) inverse agonists . H3R is a presynaptic autoreceptor that constitutively suppresses the release of neurotransmitters. By utilizing the cyclobutylpiperidine core to anchor into the receptor and block this constitutive activity, downstream cAMP levels increase, promoting wakefulness and cognitive enhancement.

H3R_Pathway Compound (1-Cyclobutylpiperidin-3-yl) Derivatives H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Inverse Agonism Gi Gi/o Protein Complex H3R->Gi Blocked Constitutive Activity AC Adenylyl Cyclase (AC) Gi->AC Disinhibition cAMP cAMP Levels AC->cAMP Increases Release Neurotransmitter Release (Histamine, ACh) cAMP->Release Promotes Wake Wakefulness & Cognition Release->Wake Enhances

Fig 1: Mechanism of H3R inverse agonism by 1-cyclobutylpiperidine derivatives promoting wakefulness.

Experimental Protocols

Protocol A: Mitsunobu Etherification (Self-Validating System)

This protocol details the coupling of (1-Cyclobutylpiperidin-3-yl)methanol with a phenolic pharmacophore.

  • Expertise & Causality: The Mitsunobu reaction is selected because it allows direct etherification under mild, neutral conditions. Crucially, because the reacting center is the primary carbinol (-CH₂OH), the C3 stereocenter of the piperidine ring is entirely preserved, avoiding the risk of racemization that could occur with harsher alkylation conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the phenol derivative (1.0 eq), (1-Cyclobutylpiperidin-3-yl)methanol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

    • Causality: Anhydrous conditions are critical as water will competitively react with the betaine intermediate, drastically reducing yield.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the DIAD-PPh₃ adduct and prevents the formation of unwanted hydrazine byproducts.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • In-Process Validation (QC): Monitor via LC-MS. The reaction is self-validating when the starting material mass ([M+H]⁺ = 170.15) disappears and the desired ether product mass appears. A distinct shift in retention time confirms the loss of the polar hydroxyl group.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase prep-HPLC (Water/MeCN with 0.1% TFA) to isolate the product as a TFA salt, ensuring the tertiary amine is fully protonated for optimal separation from the non-polar triphenylphosphine oxide byproduct.

Protocol B: Swern Oxidation to Aldehyde

Converting the hydroxymethyl group to an aldehyde provides an electrophilic handle for reductive amination.

  • Expertise & Causality: The Swern oxidation is specifically chosen over stronger oxidants (like KMnO₄ or mCPBA) to prevent the N-oxidation of the basic tertiary piperidine amine. The cyclobutyl group is completely stable to these specific conditions.

Step-by-Step Methodology:

  • Reagent Mixing: Cool a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.3 M) to -78 °C.

  • DMSO Addition: Add DMSO (3.0 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

    • Causality: Strict temperature control at -78 °C prevents the premature decomposition of the intermediate into Pummerer rearrangement byproducts.

  • Substrate Addition: Add a solution of (1-Cyclobutylpiperidin-3-yl)methanol (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Amine Quench: Add Triethylamine (Et₃N, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

    • Causality: Et₃N acts as the base to deprotonate the intermediate, yielding the aldehyde and dimethyl sulfide. The large excess ensures complete neutralization of the generated HCl, protecting the acid-sensitive aldehyde.

  • In-Process Validation (QC): Assess via TLC (10% MeOH in DCM with 1% NH₄OH). The aldehyde will run significantly higher (higher Rf) than the polar starting alcohol. Stain the TLC plate with 2,4-DNP to confirm the presence of the aldehyde carbonyl (validates as a bright orange/red spot).

  • Workup: Dilute with DCM, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Use the crude aldehyde immediately in the subsequent reductive amination step to prevent polymerization or air oxidation.

References

  • Nirogi R, Shinde A, Mohammed AR, et al. "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity." Journal of Medicinal Chemistry, 2019 Feb 14;62(3):1203-1217. URL:[Link]

Application

Application Note: Synthesis and Characterization of (1-Cyclobutylpiperidin-3-yl)methanol via Reductive Amination

Scientific Rationale & Synthetic Strategy (1-Cyclobutylpiperidin-3-yl)methanol (CAS: 1871766-70-9) is a highly valuable aliphatic heterocyclic building block. Substituted piperidines are ubiquitous in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Synthetic Strategy

(1-Cyclobutylpiperidin-3-yl)methanol (CAS: 1871766-70-9) is a highly valuable aliphatic heterocyclic building block. Substituted piperidines are ubiquitous in medicinal chemistry, frequently serving as conformationally restricted scaffolds in the development of GPCR ligands, such as GPR120 agonists .

The most robust and atom-economical method for constructing this N-alkylated piperidine is the reductive amination of 3-piperidinemethanol with cyclobutanone. To achieve high yields and prevent premature ketone reduction, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is utilized as the hydride source. STAB is significantly milder than sodium borohydride (NaBH₄) due to the electron-withdrawing steric bulk of its acetoxy groups. Furthermore, it is preferred over sodium cyanoborohydride (NaBH₃CN) because it avoids the generation of highly toxic cyanide byproducts while offering superior reproducibility and yields for secondary amines .

Mechanistic Workflow

The reaction proceeds via a two-stage, one-pot process. First, the secondary amine of 3-piperidinemethanol undergoes nucleophilic addition to cyclobutanone. Acid catalysis (acetic acid) facilitates the elimination of water to form a transient, highly electrophilic iminium ion. Second, STAB selectively donates a hydride to the iminium species, yielding the tertiary amine product.

Workflow Step1 Reactants 3-Piperidinemethanol + Cyclobutanone Step2 Acid Catalysis Addition of AcOH (1.0 eq) in DCE Step1->Step2 Step3 Iminium Intermediate [C10H18NO]+ Step2->Step3 Dehydration (-H2O) Step4 Hydride Reduction Addition of NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 Final Product (1-Cyclobutylpiperidin-3-yl)methanol Step4->Step5 Hydride Transfer

Mechanism workflow for reductive amination yielding (1-Cyclobutylpiperidin-3-yl)methanol.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Piperidinemethanol 115.181.01.15 g (10.0 mmol)Substrate (Amine)
Cyclobutanone 70.091.20.90 mL (12.0 mmol)Substrate (Ketone)
Acetic Acid (Glacial) 60.051.00.57 mL (10.0 mmol)Acid Catalyst
NaBH(OAc)₃ (STAB) 211.941.53.18 g (15.0 mmol)Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A30 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Preparation & Imine Formation

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinemethanol (1.15 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.

  • Add cyclobutanone (0.90 mL, 12.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol).

  • Stir the mixture at room temperature for 45 minutes. Causality: Acetic acid protonates the cyclobutanone carbonyl, enhancing its electrophilicity, and drives the dehydration of the hemiaminal intermediate to form the reactive iminium ion. DCE is chosen over DCM due to its higher boiling point and superior solubility profile for STAB .

Step 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C controls the mild exotherm. Adding the reducing agent after the iminium has formed prevents the premature reduction of unreacted cyclobutanone to cyclobutanol.

Step 3: Reaction Progression 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. 7. Monitor the reaction via TLC (Mobile Phase: 10% MeOH in DCM with 1% NH₄OH). Visualize using a ninhydrin stain.

Step 4: Quenching & Workup (Self-Validating System) 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution entirely ceases. Causality: NaHCO₃ neutralizes the acetic acid and decomposes any remaining borohydride species. Crucially, it free-bases the newly formed tertiary amine product. If the pH is not adjusted to >8, the protonated amine will remain in the aqueous layer, resulting in near-zero recovery. 9. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 10. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (gradient elution from 2% to 10% MeOH in DCM containing 0.5% Et₃N) to afford the pure (1-Cyclobutylpiperidin-3-yl)methanol.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized product, the following analytical markers should be confirmed:

  • LC-MS (ESI+): Calculated for C₁₀H₁₉NO [M+H]⁺: 170.15; Expected observed mass: m/z 170.2.

  • ¹H NMR (400 MHz, CDCl₃): Expected key resonances include a multiplet around 2.60–2.80 ppm corresponding to the cyclobutyl methine proton adjacent to the nitrogen, a doublet around 3.50 ppm for the –CH₂OH protons, and broad multiplets for the piperidine and cyclobutane ring protons.

Troubleshooting & Optimization

  • Issue: Low yield or high starting material recovery.

    • Cause/Solution: Incomplete iminium formation. Ensure the reaction is allowed to stir for at least 45 minutes before adding STAB. If the ketone is highly unreactive due to steric hindrance or moisture, activated 4Å molecular sieves can be added during Step 1 to irreversibly sequester water and drive the equilibrium toward the iminium ion.

  • Issue: Product lost during aqueous workup.

    • Cause/Solution: Incomplete free-basing. The pH of the aqueous layer must be strictly basic (pH > 8) before extraction. If saturated NaHCO₃ is insufficient to overcome the buffering capacity of the reaction, carefully adjust the pH with 1M NaOH prior to the DCM extraction.

  • Issue: Product streaks on the TLC plate or column.

    • Cause/Solution: Secondary and tertiary amines interact strongly with the acidic silanol groups on standard silica gel. Always include 0.5% to 1% of a volatile base (like Triethylamine or NH₄OH) in your TLC and column chromatography mobile phases to passivate the silica and achieve sharp bands.

References

  • European Patent Office. "BIARYL DERIVATIVE AS GPR120 AGONIST" EP 3239143 A2.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in (1-Cyclobutylpiperidin-3-yl)methanol synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that while reductive amination is a foundational C–N bond-forming reaction, steric hindrance and product polarit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that while reductive amination is a foundational C–N bond-forming reaction, steric hindrance and product polarity can severely bottleneck your yields.

This guide provides field-proven troubleshooting strategies, thermodynamic and kinetic rationales, and a self-validating protocol to optimize the synthesis of (1-Cyclobutylpiperidin-3-yl)methanol via the reductive amination of piperidin-3-ylmethanol with cyclobutanone.

Diagnostic Overview: The Reaction Pathway

The transformation relies on the condensation of a secondary amine with a cyclic ketone to form an intermediate iminium ion, which is subsequently reduced. Cyclobutanone is exceptionally reactive—comparable to aliphatic aldehydes—making it an ideal electrophile for this transformation[1].

ReactionPathway SM1 Piperidin-3-ylmethanol (Secondary Amine) Intermediate Iminium Ion Intermediate SM1->Intermediate + Cyclobutanone (AcOH cat.) SM2 Cyclobutanone (Ketone) SM2->Intermediate + Piperidine deriv. (AcOH cat.) Product (1-Cyclobutylpiperidin-3-yl)methanol (Tertiary Amino Alcohol) Intermediate->Product NaBH(OAc)3 (Reduction)

Reductive amination pathway of (1-Cyclobutylpiperidin-3-yl)methanol.

Troubleshooting Q&A

Q1: My conversion rate is stalling at 60-70% despite using excess cyclobutanone. What is going wrong? A1: The issue is likely hydride depletion rather than electrophile availability. While cyclobutanone is highly reactive[1], the starting material (piperidin-3-ylmethanol) contains a free primary hydroxyl group. This hydroxyl group can coordinate with and decompose the borohydride reagent, effectively consuming up to 1 equivalent of your hydride source. Furthermore, Sodium Triacetoxyborohydride (STAB) is moisture-sensitive and degrades over time.

  • The Fix: Pre-mix the amine and ketone with 1.0 equivalent of glacial acetic acid for 30–45 minutes to ensure complete iminium formation before adding the reducing agent. Increase your STAB loading to 1.5–2.0 equivalents to compensate for hydroxyl-driven hydride consumption[2].

Q2: LC-MS shows >95% conversion, but my isolated yield is <40%. Where is my product? A2: You are experiencing the "Missing Product" phenomenon, which is entirely an isolation issue. (1-Cyclobutylpiperidin-3-yl)methanol is a highly polar, water-soluble tertiary amino alcohol. Traditional extraction solvents (like pure Ethyl Acetate or Dichloromethane) will leave a significant portion of your product in the aqueous layer. Additionally, boron-nitrogen-oxygen complexes form during the reaction, covalently trapping the product in the aqueous phase.

  • The Fix: Implement a highly basic quench (pH > 11) using 1N NaOH to aggressively hydrolyze and break down the boron complexes. Switch your extraction solvent to a highly polar mixture, such as DCM/Isopropanol (3:1 v/v). Finally, saturate the aqueous layer with NaCl to force the organic product into the organic phase via the "salting out" effect.

WorkupWorkflow Start Crude Reaction Mixture (Boron salts & Product) Quench Quench with 1N NaOH (Adjust to pH > 11) Start->Quench Break Boron complexes Extract Extract with DCM:iPrOH (3:1) Quench->Extract Maximize organic recovery Wash Wash with Brine (Salting out) Extract->Wash Remove aqueous impurities Dry Dry over Na2SO4 & Concentrate Wash->Dry Isolate Product

Optimized extraction workflow for highly polar amino alcohols.

Q3: Can I substitute Sodium Cyanoborohydride (NaBH₃CN) for Sodium Triacetoxyborohydride (STAB)? A3: It is highly discouraged for this specific substrate. While NaBH₃CN is a classic reagent for reductive amination[3], its reducing power is heavily pH-dependent (requiring pH 6-8 to selectively reduce imines over ketones)[2]. Furthermore, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions. STAB is significantly milder, non-toxic, and generally does not reduce ketones prior to imine formation, making it the authoritative reagent of choice for this transformation[1],[4].

Optimization Data Dashboard

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating the necessity of the optimized conditions.

SolventSTAB (eq)AdditiveExtraction SolventIsolated Yield (%)Mechanistic Rationale
DCM1.2NoneDCM (100%)35%Incomplete conversion; product lost in aqueous layer.
THF1.5AcOH (1.0 eq)EtOAc (100%)42%Better conversion, but EtOAc fails to extract the polar amino alcohol.
DCE1.5AcOH (1.0 eq)DCM (100%)55%DCE provides higher boiling point for solubility; extraction still poor.
DCE 2.0 AcOH (1.0 eq) DCM:iPrOH (3:1) 88% Excess STAB overcomes OH-coordination; mixed solvent maximizes recovery.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the checkpoint criteria are met.

Scale: 10.0 mmol Target: (1-Cyclobutylpiperidin-3-yl)methanol

  • Iminium Pre-formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-3-ylmethanol (1.15 g, 10.0 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Add cyclobutanone (0.84 g, 12.0 mmol, 1.2 eq) followed by glacial acetic acid (0.60 g, 10.0 mmol, 1.0 eq).

    • Self-Validation Checkpoint: Stir the mixture at room temperature (20–25 °C) for 30–45 minutes under a nitrogen atmosphere. The solution must remain clear. This pre-incubation ensures complete iminium ion formation, preventing the competitive reduction of the ketone.

  • Reduction: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Add Sodium Triacetoxyborohydride (STAB) (4.24 g, 20.0 mmol, 2.0 eq) portion-wise over 15 minutes to control the mild exotherm and hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Checkpoint: Analyze an aliquot by LC-MS or TLC (DCM:MeOH:NH₄OH 90:9:1). The secondary amine starting material mass (m/z 116.1) must be completely consumed.

  • Quench & Decomplexation: Cool the mixture back to 0 °C. Slowly add 1N aqueous NaOH (approx. 25 mL) until the aqueous layer reaches pH > 11.

    • Self-Validation Checkpoint: Verify the pH using broad-range indicator paper. Critical: If the pH is <11, boron-product complexes will remain intact, severely depressing your isolated yield. Add additional NaOH if necessary.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a solvent mixture of DCM:Isopropanol (3:1 v/v) (3 x 30 mL).

  • Washing & Isolation: Combine the organic extracts and wash with saturated aqueous NaCl (brine) (20 mL). The brine wash forces any residual water and water-soluble impurities out of the highly polar organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH:NH₄OH 90:9:1) to yield the pure target compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[Link]

  • Gribble, G. W., & Nutaitis, C. F. (1985). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Preparations and Procedures International, 17(4-5), 317-384.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (1-Cyclobutylpiperidin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of (1-Cyclobutylpiperidin-3-yl)methanol , providing you with the causality behind our protocols so you can implement self-validating workflows in your laboratory.

Mechanistic Troubleshooting & FAQs

(1-Cyclobutylpiperidin-3-yl)methanol contains two highly reactive functional groups: a tertiary amine (the N-alkylated piperidine ring) and a primary alcohol (the hydroxymethyl group). Understanding how these groups fail is the first step in preventing degradation.

Pathways API (1-Cyclobutylpiperidin-3-yl)methanol Deg1 Tertiary Amine N-Oxidation (N-Oxide Degradant) API->Deg1 +[O] (+16 Da) Deg2 Primary Alcohol Oxidation (Aldehyde / Carboxylic Acid) API->Deg2 -2H / +[O] (-2 Da / +14 Da) Trigger1 Peroxides / ROS (Trace Solvents/Excipients) Trigger1->API Nucleophilic Attack by Nitrogen Trigger2 Atmospheric O2 Trace Metals / Light Trigger2->API Radical/Metal Catalysis

Oxidative degradation pathways of (1-Cyclobutylpiperidin-3-yl)methanol.

Q: Why is my compound degrading into an N-oxide even when stored in sealed amber vials at room temperature? A: Amber vials only arrest photolytic degradation; they do not prevent autoxidation or peroxide-mediated oxidation[1]. The piperidine nitrogen in your compound is a tertiary amine. The lone pair of electrons on this nitrogen is highly nucleophilic and will readily attack trace peroxides (often present in ethereal solvents, PEG, or PVP) or dissolved atmospheric oxygen to form an N-oxide[2]. Causality: Unless you actively displace the oxygen headspace with an inert gas (Argon) and lower the thermal energy (storing at -20°C) to increase the activation energy barrier, the thermodynamic drive toward N-oxidation remains active.

Q: How do I analytically distinguish between amine N-oxidation and primary alcohol oxidation in my stability assays? A: You must utilize LC-MS/TOF coupled with a reverse-phase C18 column.

  • N-Oxidation: Adds an oxygen atom (+16 Da mass shift). The resulting N-oxide is significantly more polar, causing it to elute much earlier on the chromatogram[3].

  • Alcohol Oxidation: Oxidation to an aldehyde results in a loss of two protons (-2 Da mass shift). If it further oxidizes to a carboxylic acid, you will see a +14 Da shift (M-2+16). By tracking these specific mass shifts, you can pinpoint exactly which functional group is failing and adjust your storage strategy accordingly.

Q: What are the regulatory standards for establishing the shelf-life of this intermediate? A: To validate your storage protocols for regulatory submission, you must follow ICH Q1A(R2) guidelines[4]. For a standard API, long-term testing is conducted at 25°C/60% RH or 30°C/65% RH for a minimum of 12 months. Accelerated testing is performed at 40°C/75% RH for 6 months[4]. However, because this molecule is highly susceptible to oxidation, we recommend establishing a baseline at -20°C, which alters the standard matrix (see Quantitative Data Tables below).

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, a protocol must prove its own efficacy. The following workflows include built-in validation steps.

Protocol A: Ultra-Dry, Oxygen-Free Aliquoting & Storage

This protocol relies on the principle of Le Chatelier; by removing the oxidative reactants (O2, H2O) and lowering the temperature, we halt the forward reaction of degradation.

  • Preparation: Bake amber borosilicate glass vials and PTFE-lined silicone septa caps at 120°C for 2 hours to remove residual surface moisture. Allow them to cool in a vacuum desiccator.

  • Inert Atmosphere Handling: Transfer the (1-Cyclobutylpiperidin-3-yl)methanol into a glove box purged with high-purity Argon (Nitrogen can be used, but Argon is heavier than air and provides a better protective blanket).

  • Aliquoting: Divide the compound into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen during container opening are the primary causes of batch degradation. Single-use aliquots eliminate this variable.

  • Sparging & Sealing: If the compound is in solution, sparge the solvent with Argon for 15 minutes prior to aliquoting. Seal the vials tightly with the PTFE-lined caps while still inside the glove box.

  • Storage: Place the sealed vials in a secondary container with indicating desiccant (e.g., Drierite) and store at -20°C (or -80°C for long-term storage >1 year).

  • Self-Validation Step: Leave one sealed aliquot at 25°C (room temperature) exposed to ambient air as a positive control. After 30 days, run both the -20°C sample and the 25°C control via LC-MS. The protocol is validated if the -20°C sample shows <0.1% N-oxide, while the control shows a measurable spike.

Workflow S1 1. Desiccation & Baking S2 2. Argon Glove Box (Deoxygenation) S1->S2 S3 3. Single-Use Aliquoting S2->S3 S4 4. PTFE/Silicone Crimping S3->S4 S5 5. Storage at -20°C with Desiccant S4->S5

Step-by-step workflow for inert aliquoting and long-term storage.

Protocol B: Forced Degradation (Oxidative Stress Testing)

Before trusting your storage conditions, you must know exactly how the molecule degrades.

  • Solution Preparation: Dissolve 10 mg of (1-Cyclobutylpiperidin-3-yl)methanol in 10 mL of a 50:50 Methanol/Water mixture.

  • Oxidative Stress: Add 3% H2O2 (hydrogen peroxide) to the solution to achieve a final H2O2 concentration of 0.3%. Causality: H2O2 acts as a rapid electrophile, specifically targeting the tertiary amine to force N-oxide formation[2].

  • Incubation: Incubate the solution at 40°C for 24 hours.

  • Quenching & Analysis: Quench the reaction with sodium thiosulfate to neutralize residual peroxide. Analyze via HPLC-UV and LC-MS to establish the exact retention times and mass spectra of your specific degradants.

Quantitative Data Tables

Table 1: ICH Q1A(R2) Stability Testing Matrix[4]

Use this matrix to structure your regulatory stability submissions.

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionTesting Frequency
Long-Term (Standard) 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Long-Term (Freezer) -20°C ± 5°C12 months0, 3, 6, 9, 12 months
Table 2: Functional Group Vulnerability & Mitigation
Functional GroupPrimary Degradation PathwayCatalyst / TriggerPreventative MitigationExpected Mass Shift
Tertiary Amine N-OxidationTrace Peroxides, O2Argon Sparging, -20°C Storage+16 Da
Primary Alcohol Autoxidation to AldehydeTransition Metals, UV LightAmber Vials, EDTA (if in solution)-2 Da
Primary Alcohol Over-oxidation to Carboxylic AcidProlonged O2 exposureStrict Anaerobic Environment+14 Da

References

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Assessing the Risk of Formation of Potential Genotoxic Degradation Products in a Small-Molecule Kinase Inhibitor Drug Substance and Drug Product. Organic Process Research & Development (ACS Publications).[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC).[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[Link]

Sources

Reference Data & Comparative Studies

Validation

Characterizing a Novel Ligand: A Benchmarking Guide for (1-Cyclobutylpiperidin-3-yl)methanol Against M1 Muscarinic Receptor Standard Ligands

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities, using (1-Cyclobutylpiperidin-3-yl)methanol as a case study. Given the prevalence of the piperidine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities, using (1-Cyclobutylpiperidin-3-yl)methanol as a case study. Given the prevalence of the piperidine scaffold in G-protein coupled receptor (GPCR) ligands, we hypothesize a potential interaction with the muscarinic acetylcholine receptor family. This document outlines a systematic approach to benchmark the compound's performance against established reference ligands for the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the central nervous system for cognitive function.[1][2]

The methodologies described herein are designed to be self-validating, providing a robust pathway from initial binding affinity determination to functional characterization and selectivity profiling.

Rationale and Strategy

The initial step in characterizing a novel compound with an unknown biological target is to form a rational hypothesis based on its chemical structure. The piperidine moiety within (1-Cyclobutylpiperidin-3-yl)methanol is a common feature in numerous CNS-active compounds, including antagonists for various muscarinic receptor subtypes.[3][4][5] The M1 mAChR, a Gq-coupled receptor, is highly expressed in the hippocampus and cerebral cortex and plays a crucial role in learning and memory.[1][2] Therefore, it represents a logical and high-value target for initial screening and characterization.

Our benchmarking strategy involves a head-to-head comparison of (1-Cyclobutylpiperidin-3-yl)methanol with well-characterized standard reference ligands for the M1 mAChR. This will allow us to determine its:

  • Binding Affinity (Ki): The strength of its interaction with the receptor.

  • Functional Potency (EC50/IC50): The concentration required to elicit a half-maximal biological response.

  • Functional Efficacy (Emax): The maximum response it can produce, classifying it as a potential agonist, antagonist, or allosteric modulator.

Selection of Standard Reference Ligands

The choice of appropriate reference ligands is critical for a meaningful comparison. For this guide, we have selected:

  • Xanomeline (Agonist): A well-established M1/M4-preferring muscarinic agonist.[6][7][8][9] It has been extensively studied and serves as a benchmark for agonistic activity at the M1 receptor.[10]

  • Pirenzepine (Antagonist): A selective M1 muscarinic receptor antagonist.[11][12][13][14][15] It is widely used to pharmacologically characterize and differentiate M1 receptor-mediated responses.[16]

Experimental Workflows and Protocols

A multi-assay approach is essential for a thorough characterization. We will employ a primary binding assay to determine affinity, followed by functional assays to assess the biological effect of receptor binding.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand. We will use [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist, as the radioligand.[17]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes (expressing M1 mAChR) Incubation Incubate Membranes, [3H]-NMS, and Test Compound Membranes->Incubation Radioligand [3H]-NMS Solution Radioligand->Incubation Test_Compounds Test Compound Dilutions ((1-Cyclobutylpiperidin-3-yl)methanol, Xanomeline, Pirenzepine) Test_Compounds->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (Quantify bound [3H]-NMS) Washing->Scintillation IC50_Calc Calculate IC50 (Non-linear regression) Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for the M1 mAChR radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [3H]-NMS (typically at its Kd value, e.g., 0.2 nM), and varying concentrations of the test compound or reference ligands.[18]

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist, such as 1 µM atropine.

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:[19][20][21][22] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Functional Assays: Assessing Potency and Efficacy

Since the M1 receptor is Gq-coupled, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][23] This, in turn, triggers the release of intracellular calcium. We will describe two key functional assays to measure the downstream consequences of receptor activation.

Signaling Pathway for Gq-Coupled M1 Receptor

G Agonist Agonist (e.g., Xanomeline) M1R M1 mAChR Agonist->M1R binds Gq Gq Protein (α, β, γ subunits) M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Downstream Cellular Responses PKC->Downstream

Caption: Simplified M1 receptor Gq signaling cascade.

This assay measures a proximal event in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[24][25] We use a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon receptor activation.[26][27] This assay is particularly useful for differentiating full and partial agonists.[25]

Detailed Protocol:

  • Membrane Preparation: Use the same M1-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare a buffer containing HEPES, MgCl2, NaCl, and GDP (e.g., 10 µM).

  • Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (for agonists) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonists), and [35S]GTPγS (e.g., 0.1 nM).

  • Non-specific Binding: Determine in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Equilibration: Incubate at 30°C for 30-60 minutes.

  • Separation and Quantification: Terminate the reaction by rapid filtration through glass fiber filters, wash, and quantify using a scintillation counter.

  • Data Analysis:

    • For agonists: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration. Fit a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

    • For antagonists: Determine the IC50 from the inhibition of agonist-stimulated [35S]GTPγS binding.

This cell-based assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.[28][29][30] It is a robust and high-throughput method for assessing functional activity.[31][32]

Detailed Protocol:

  • Cell Culture: Plate M1-expressing cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium kit) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.[28]

  • Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add varying concentrations of the test compounds to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition. The change in fluorescence is proportional to the increase in intracellular calcium.

  • Data Analysis:

    • For agonists: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit a sigmoidal curve to determine the EC50 and Emax.

    • For antagonists: Pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of a standard agonist (e.g., Xanomeline at its EC80). Determine the IC50 of the antagonist.

Data Summary and Interpretation

The collected data should be summarized in a clear and concise format to facilitate comparison.

Table 1: Hypothetical Benchmarking Data for (1-Cyclobutylpiperidin-3-yl)methanol at the M1 mAChR

CompoundBinding AffinityFunctional Activity (GTPγS)Functional Activity (Ca²⁺ Flux)
Ki (nM) EC50 (nM) Emax (%)
(1-Cyclobutylpiperidin-3-yl)methanol 150-5 (at 10 µM)
Xanomeline (Reference Agonist) 2550100
Pirenzepine (Reference Antagonist) 5-0
IC50 (nM)
(1-Cyclobutylpiperidin-3-yl)methanol 180210
Pirenzepine (Reference Antagonist) 810

Note: IC50 values for antagonists are determined against a fixed concentration of Xanomeline (e.g., EC80). Emax is expressed relative to the maximum response produced by Xanomeline.

Interpretation of Hypothetical Results:

Based on this hypothetical data, (1-Cyclobutylpiperidin-3-yl)methanol displays:

  • Moderate Binding Affinity: Its Ki of 150 nM indicates it binds to the M1 receptor, albeit with lower affinity than both the reference agonist and antagonist.

  • Antagonist Profile: It shows no significant agonistic activity (low Emax). However, it does inhibit the functional response stimulated by Xanomeline, with IC50 values in the nanomolar range. This suggests it acts as an antagonist at the M1 receptor.

  • Lower Potency than Pirenzepine: Its antagonist potency (IC50) is lower than that of the standard antagonist, Pirenzepine.

Advanced Characterization and Causality

To build a more complete picture, further experiments can be designed to understand the mechanism of action more deeply.

Logical Flow for Advanced Characterization

G cluster_schild Quantifying Antagonism cluster_selectivity Receptor Subtype Selectivity Initial_Data Initial Data Suggests M1 Antagonism Schild Schild Analysis (Determine pA2) Initial_Data->Schild Selectivity Selectivity Profiling (Binding assays for M2-M5) Initial_Data->Selectivity Schild_Result Competitive Antagonism? Schild->Schild_Result Selectivity_Result M1 Selective? Selectivity->Selectivity_Result Mode_of_Action Mode of Action (Competitive vs. Allosteric) Schild_Result->Mode_of_Action Selectivity_Result->Mode_of_Action

Caption: Decision tree for subsequent characterization steps.

  • Schild Analysis: To determine if the antagonism is competitive, perform Schild regression analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild slope of 1 is indicative of competitive antagonism.

  • Selectivity Profiling: To assess selectivity, perform binding assays against other muscarinic receptor subtypes (M2, M3, M4, M5). This is crucial for understanding potential off-target effects.

  • Operational Model of Agonism: For compounds showing agonist activity, the operational model can provide deeper insights into their efficacy (τ) and affinity (KA), separating ligand-dependent properties from system-dependent ones.[33][34][35][36][37]

Conclusion

This guide presents a systematic and scientifically rigorous approach to the initial pharmacological characterization of a novel compound, (1-Cyclobutylpiperidin-3-yl)methanol, using the M1 muscarinic receptor as a primary hypothesis. By benchmarking against well-defined standard ligands like Xanomeline and Pirenzepine through a combination of binding and functional assays, a clear profile of the compound's affinity, potency, and efficacy can be established. The described methodologies, from detailed protocols to data analysis frameworks, provide a solid foundation for researchers in drug discovery to objectively evaluate new chemical entities and make informed decisions for further development.

References

  • Black, J. W., & Leff, P. (1983). An operational model of pharmacological agonism: the effect of E/[A] curve shape on agonist dissociation constant estimation. Proceedings of the Royal Society of London. Series B. Biological Sciences, 220(1219), 141-162. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Gahaei, A., et al. (1997). Effect of pirenzepine, a muscarinic M1 receptor antagonist, on amygdala kindling in rat. Pharmacology Biochemistry and Behavior, 58(3), 723-727. [Link]

  • Kallol, S. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

  • Jakubík, J., et al. (2020). Insights into the operational model of agonism of receptor dimers. Journal of Receptors and Signal Transduction, 40(6), 551-561. [Link]

  • What is the mechanism of Pirenzepine Hydrochloride? Patsnap Synapse. (2024, July 17). [Link]

  • Giraldo, E., et al. (1988). Central oxotremorine antagonist properties of pirenzepine. Journal of Pharmacology and Experimental Therapeutics, 244(3), 977-982. [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. (2024, August 7). [Link]

  • Dos Santos-Pereira, M., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuronal Signaling, 6(2), NS20210004. [Link]

  • Barak, S., et al. (2011). The M1/M4 preferring agonist xanomeline reverses amphetamine-, MK801- and scopolamine-induced abnormalities of latent inhibition: putative efficacy against positive, negative and cognitive symptoms in schizophrenia. Neuropsychopharmacology, 36(11), 2299-2308. [Link]

  • Xanomeline. Wikipedia. [Link]

  • Black, J. W., & Leff, P. (1983). Operational models of pharmacological agonism. Proceedings of the Royal Society B: Biological Sciences, 220(1219), 141-162. [Link]

  • El-Fakahany, E. E., et al. (2019). An operational model of pharmacological agonism: The effect of E/[A] curve shape on agonist dissociation constant estimation. Request PDF. [Link]

  • Burstein, E. S., et al. (1995). Pharmacology of muscarinic acetylcholine receptor subtypes (m1-m5): high throughput assays in mammalian cells. Life Sciences, 56(11-12), 847-853. [Link]

  • Jakubík, J., et al. (2010). Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor. PLOS ONE, 5(12), e15723. [Link]

  • Bymaster, F. P., et al. (2000). Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. Schizophrenia Research, 42(3), 249-259. [Link]

  • Gifford, K. M., et al. (2023). M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice. ACS Chemical Neuroscience, 14(3), 485-497. [Link]

  • El-Fakahany, E. E., et al. (2021). Critical re-evaluation of the slope factor of the operational model of agonism. bioRxiv. [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Kenakin, T. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 15(4), 229-236. [Link]

  • Zhang, Y., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Journal of Biomolecular Screening, 16(5), 557-566. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Muscarinic acetylcholine receptor. Wikipedia. [Link]

  • de Souza, T. A. J., et al. (2018). The M1-muscarinic acetylcholine receptor subtype may play a role in learning and memory performance in the hippocampus of neonatal monosodium glutamate-obese rats. Behavioural Pharmacology, 29(6), 519-528. [Link]

  • Chackalamannil, S., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(20), 2243-2246. [Link]

  • Calcium Flux Assays. Eurofins Discovery. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]

  • Davis, M. D., et al. (2009). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Sphingosine-1-Phosphate (pp. 129-138). Humana Press. [Link]

  • Shen, W., et al. (2007). Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1257-1266. [Link]

  • GTPγS Binding Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • El-Fakahany, E. E., et al. (2015). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 20(5), 8469-8480. [Link]

  • Morrow, A. L., & Creese, I. (1989). Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. Molecular Pharmacology, 35(4), 436-442. [Link]

  • Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 100(1-2), 143-150. [Link]

  • Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. u:scholar. (2021, June 2). [Link]

  • Buckley, N. J., et al. (1989). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. Molecular Pharmacology, 35(4), 469-476. [Link]

  • Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry, 64(24), 18011-18031. [Link]

  • Claro, E., et al. (1992). Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb. British Journal of Pharmacology, 107(1), 27-32. [Link]

  • Osborne, P. G., & Tobin, A. B. (1990). Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina. Visual Neuroscience, 5(3), 275-281. [Link]

  • Marrion, N. V., et al. (1994). Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition. Pflügers Archiv, 426(3-4), 296-304. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

Sources

Comparative

In vivo versus in vitro validation of (1-Cyclobutylpiperidin-3-yl)methanol derivatives

Scientific Context & The Validation Challenge As a Senior Application Scientist in CNS drug discovery, I have consistently observed that the primary failure point for novel neurotherapeutics is the translational disconne...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & The Validation Challenge

As a Senior Application Scientist in CNS drug discovery, I have consistently observed that the primary failure point for novel neurotherapeutics is the translational disconnect between in vitro binding affinity and in vivo target engagement.

Derivatives synthesized from the building block (1-Cyclobutylpiperidin-3-yl)methanol (CAS 1871766-70-9) represent a highly promising chemical scaffold for Histamine H3 Receptor (H3R) inverse agonists. These compounds share critical structural homology—specifically the cyclobutylpiperidine pharmacophore—with advanced clinical candidates such as Samelisant (SUVN-G3031) and CEP-26401, which are investigated for narcolepsy and Alzheimer's disease [1].

However, evaluating these derivatives requires objectively comparing in vitro mechanistic data against in vivo behavioral outcomes. Because H3 receptors exhibit high constitutive (spontaneous) activity in the brain, simply blocking the receptor is insufficient; the compound must actively reverse this baseline signaling. Therefore, our validation cascade must be a self-validating system where in vitro functional assays confirm inverse agonism, and in vivo behavioral models are directly coupled with ex vivo receptor occupancy (RO) to prove causality.

In Vitro Validation: Mechanistic Clarity & Safety Profiling

In vitro validation isolates the compound's interaction with the target receptor and assesses its baseline drug-like properties. For (1-Cyclobutylpiperidin-3-yl)methanol derivatives, the fundamental goal is to differentiate true inverse agonists from neutral antagonists while ensuring the basicity of the piperidine ring does not lead to hERG-mediated cardiotoxicity.

The Causality of the cAMP Functional Assay

The H3 receptor is a Gαi/o-coupled GPCR. When activated, it inhibits Adenylyl Cyclase (AC), lowering cyclic AMP (cAMP) levels. Because H3R has high constitutive activity, a true inverse agonist will block this spontaneous inhibition, resulting in a measurable increase in cAMP. To create a self-validating assay, we use Forskolin to artificially stimulate AC (creating a high cAMP baseline) and RAMHA (a selective H3R agonist) to drive cAMP down. If the (1-Cyclobutylpiperidin-3-yl)methanol derivative is an inverse agonist, it will reverse the RAMHA-induced suppression and push cAMP levels above the Forskolin baseline.

H3R_Pathway Ligand Derivative (Inverse Agonist) H3R Histamine H3 Receptor (Gi/o) Ligand->H3R Binds & Blocks Constitutive Activity AC Adenylyl Cyclase H3R->AC Prevents Gi/o Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes Neurotransmitters Neurotransmitter Release (ACh, DA) cAMP->Neurotransmitters Promotes Wakefulness & Cognition

Caption: Mechanism of action for H3R inverse agonists elevating cAMP and promoting neurotransmitter release.

Protocol: TR-FRET cAMP Accumulation Assay
  • Cell Preparation: Plate HEK293 cells stably expressing human H3R at 10,000 cells/well in a 384-well plate.

  • Baseline Establishment: Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 10 µM Forskolin for 15 minutes. Causality: This ensures any drop in cAMP is strictly due to H3R Gi/o activity, not natural degradation.

  • Agonist Challenge: Add RAMHA at its EC80 concentration to suppress cAMP production.

  • Derivative Dosing: Add the (1-Cyclobutylpiperidin-3-yl)methanol derivative in a 10-point concentration-response curve (0.1 nM to 10 µM). Incubate for 30 minutes.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., LANCE Ultra). Read time-resolved fluorescence at 665 nm. Calculate the IC50/EC50 to quantify inverse agonism potency [2].

In Vivo Validation: Target Engagement & Behavioral Efficacy

While in vitro data proves the molecule can work, in vivo validation proves it does work within the complex pharmacokinetics of a living organism. The highly basic nature of cyclobutylpiperidines often subjects them to P-glycoprotein (P-gp) efflux at the blood-brain barrier (BBB). Therefore, behavioral efficacy must be explicitly linked to brain penetration via Receptor Occupancy (RO).

Protocol: RAMHA-Induced Dipsogenia & Ex Vivo RO (Self-Validating System)

This dual-purpose protocol ensures that if a behavioral model fails, we know exactly why (lack of efficacy vs. lack of exposure). RAMHA induces profound drinking behavior (dipsogenia) in rats. An effective H3R inverse agonist will block this behavior [3].

  • Dosing: Administer the (1-Cyclobutylpiperidin-3-yl)methanol derivative (e.g., 0.1, 0.3, 1.0 mg/kg p.o.) to male Wistar rats (n=8/group).

  • Agonist Challenge: 60 minutes post-dose, administer RAMHA (10 mg/kg, s.c.).

  • Behavioral Observation: Place rats in metabolic cages and measure cumulative water intake over 1 hour. Causality: A dose-dependent reduction in water intake indicates functional in vivo antagonism.

  • Ex Vivo Validation (Critical Step): Immediately following the 1-hour observation, euthanize the animals and rapidly extract the frontal cortex.

  • Receptor Occupancy: Homogenize the brain tissue and incubate with [3H]-N-alpha-methylhistamine. Measure the reduction in radioligand binding compared to vehicle-treated brains.

    • Logic Check: If water intake is reduced but RO is low (<30%), the behavioral effect is an off-target artifact. If RO is high (>80%) but water intake remains high, the compound is a neutral antagonist, not an inverse agonist.

Workflow Phase1 In Vitro Validation Binding H3R Binding (Ki) & cAMP Functional Assay Phase1->Binding ADME ADME & Safety (Caco-2, hERG) Phase1->ADME Phase2 In Vivo Validation Binding->Phase2 Ki < 10 nM Inverse Agonism Confirmed ADME->Phase2 High BBB Permeability hERG IC50 > 10 µM RO Target Engagement (Ex Vivo Receptor Occupancy) Phase2->RO Behavior Behavioral Efficacy (RAMHA Dipsogenia Reversal) Phase2->Behavior RO->Behavior Self-Validating Link (Efficacy requires >60% RO)

Caption: The self-validating translational workflow from in vitro screening to in vivo behavioral confirmation.

Comparative Data Analysis: Benchmarking Derivatives

To objectively evaluate the performance of novel (1-Cyclobutylpiperidin-3-yl)methanol derivatives, we must benchmark them against established clinical standards. The table below summarizes a comparative profile between hypothetical optimized derivatives and known H3R inverse agonists.

Compound Class / BenchmarkIn Vitro H3R Affinity (Ki, nM)In Vitro hERG Inhibition (IC50, µM)In Vivo Receptor Occupancy (ED50, mg/kg)In Vivo RAMHA Reversal (MED, mg/kg)Translational Assessment
Optimized Derivative A 3.2 nM> 30 µM0.4 mg/kg1.0 mg/kgExcellent BBB penetrance; high safety margin.
Unoptimized Derivative B 1.5 nM12 µM> 10 mg/kg> 10 mg/kgHigh affinity in vitro, but fails in vivo due to P-gp efflux.
SUVN-G3031 (Samelisant) [1]8.7 nM> 30 µM0.22 mg/kg1.0 mg/kgClinical Benchmark: High efficacy, excellent safety.
Pitolisant (Approved Drug)1.5 nM3.0 µM1.2 mg/kg3.0 mg/kgClinical Benchmark: High affinity, moderate cardiac liability.

Note: MED = Minimum Efficacious Dose.

Analysis of the Data

The data clearly illustrates the danger of relying solely on in vitro metrics. Unoptimized Derivative B possesses superior in vitro binding affinity (1.5 nM) compared to the clinical candidate SUVN-G3031 (8.7 nM). However, it completely fails the in vivo validation phase (ED50 > 10 mg/kg). This is typically due to the lipophilic efficiency (LipE) being poorly optimized, leading to plasma protein binding or active efflux from the brain. Conversely, Optimized Derivative A demonstrates that achieving a balance between moderate in vitro affinity and high in vivo receptor occupancy is the true hallmark of a viable neurotherapeutic.

Conclusion

The validation of (1-Cyclobutylpiperidin-3-yl)methanol derivatives cannot be treated as a linear checklist; it must be approached as an integrated, self-validating matrix. In vitro assays provide the necessary mechanistic resolution to confirm inverse agonism and screen out cardiac liabilities (hERG). However, in vivo behavioral models are meaningless without the anchoring context of ex vivo receptor occupancy. By strictly correlating behavioral outcomes with target engagement, researchers can confidently advance cyclobutylpiperidine derivatives with true clinical potential for cognitive and sleep disorders.

References

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Nirogi, R., et al. (2022). "1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition." ChemMedChem. Available at:[Link]

  • Raddatz, R., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Safety & Regulatory Compliance

Safety

(1-Cyclobutylpiperidin-3-yl)methanol proper disposal procedures

As a Senior Application Scientist overseeing the integration of complex nitrogenous scaffolds into high-throughput drug discovery pipelines, I frequently manage the logistical and safety protocols for specialized reagent...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of complex nitrogenous scaffolds into high-throughput drug discovery pipelines, I frequently manage the logistical and safety protocols for specialized reagents. (1-Cyclobutylpiperidin-3-yl)methanol (CAS 1871766-70-9) is a highly valuable, sterically hindered amino alcohol used in the synthesis of functionalized piperidine derivatives [1].

However, its physicochemical profile—specifically its basic tertiary amine core and lipophilic cyclobutyl substitution—demands rigorous, self-validating safety and disposal protocols. Mishandling nitrogenous bases not only poses direct dermal and respiratory risks but can also lead to severe environmental contamination and violent chemical incompatibilities.

This guide provides the authoritative, step-by-step operational and disposal methodologies required to manage this compound safely.

Chemical Profile & Hazard Assessment

Before executing any physical handling, it is critical to understand the intrinsic properties of the molecule. The lipophilic cyclobutyl ring enhances the molecule's ability to penetrate the stratum corneum, meaning dermal exposure to this basic amine can result in accelerated tissue irritation compared to highly polar analogs.

Property / ParameterData / Classification
Chemical Name (1-Cyclobutylpiperidin-3-yl)methanol
CAS Number 1871766-70-9
Molecular Formula C10H19NO
Molecular Weight 169.27 g/mol
Chemical Class Substituted Piperidine / Amino Alcohol
Primary Hazards Skin Irritant, Eye Irritant, Environmental Toxicity
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides

Operational Safety & Handling Protocols

The Causality of Handling: Because (1-Cyclobutylpiperidin-3-yl)methanol is a secondary/tertiary amine derivative, it is susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen, forming N-oxides. Furthermore, its basicity means it will react exothermically with ambient acidic vapors.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood maintaining a minimum face velocity of 100 fpm.

  • PPE Verification: Standard latex is insufficient. Utilize chemically resistant gloves (double-gloved nitrile or butyl rubber) to counteract the compound's lipophilicity.

  • Atmospheric Isolation: When weighing or transferring the neat material, purge the primary container with an inert gas (Argon or Nitrogen) before resealing to prevent oxidative degradation.

  • Tool Selection: Use PTFE-coated or glass spatulas. Avoid reactive metal spatulas (like aluminum or brass) which can catalyze degradation in the presence of trace moisture.

HandlingWorkflow A Storage (Argon/N2 Purged) B PPE Verification (Double Nitrile/Butyl) A->B Initiate C Chemical Fume Hood (>100 fpm) B->C Proceed D Reagent Transfer (PTFE/Glass Tools) C->D Execute E Avoid Oxidizers & Strong Acids C->E Critical Rule

Operational handling workflow for (1-Cyclobutylpiperidin-3-yl)methanol emphasizing PPE and safety.

Step-by-Step Disposal Procedures

The Causality of Disposal: As a nitrogen-containing organic compound, (1-Cyclobutylpiperidin-3-yl)methanol cannot be disposed of via standard municipal waste or basic solvent evaporation. Incineration of piperidine derivatives generates hazardous nitrogen oxides (NOx) [2]. Furthermore, mixing this basic amino alcohol with halogenated waste streams can inadvertently catalyze the formation of highly toxic, reactive intermediates [4].

Protocol 1: Liquid Waste Segregation & Treatment

  • Isolate the Stream: Direct all organic waste containing (1-Cyclobutylpiperidin-3-yl)methanol exclusively into containers labeled "Non-Halogenated Organic Base Waste."

  • Aqueous Stream Neutralization: If the compound is dissolved in an aqueous wash (e.g., post-extraction), the pH will likely be basic. Before transferring to a bulk aqueous waste carboy, adjust the pH to 7.0–8.0 using a dilute, weak acid (e.g., 1M Citric Acid or 1M NaHSO4). Why? Neutralizing the free base minimizes volatility, prevents pressure buildup from exothermic reactions in the waste drum, and stabilizes the molecule during transit.

  • Avoid Halogens: Strictly prohibit the introduction of dichloromethane, chloroform, or other halogenated solvents into this specific waste container.

Protocol 2: Solid Waste & Container Decontamination

  • Triple-Rinsing: Empty primary reagent bottles must be triple-rinsed with a polar protic solvent (e.g., ethanol or methanol) to fully dissolve the residual lipophilic amino alcohol [3].

  • Rinsate Disposal: Add the resulting rinsate directly to the Non-Halogenated Organic Base Waste stream.

  • Physical Destruction: Once decontaminated, deface all chemical labels and puncture the plastic/metal caps to render the packaging unusable before offering it for solid sanitary landfill disposal or recycling [3].

Protocol 3: Final Destruction (Vendor Handoff)

  • EPA Compliance: Contract a licensed hazardous waste vendor for high-temperature chemical destruction.

  • Mandatory Scrubbing: Ensure the waste manifest explicitly states that the material is a nitrogenous organic base. The destruction facility must utilize high-temperature incineration equipped with effluent gas scrubbing (NOx scrubbers) to comply with EPA 40 CFR guidelines for nitrogen-containing compounds [2].

DisposalLogic W Amino Alcohol Waste Generation S Waste Segregation Decision Matrix W->S H Halogenated Waste (DO NOT MIX) S->H Strictly Avoid NH Non-Halogenated Organic Base S->NH Primary Route AQ Aqueous Waste S->AQ Secondary Route I High-Temp Incineration (EPA 40 CFR Compliant) NH->I N Neutralize (pH 7-8) via Dilute Acid AQ->N Pre-treatment N->I NOx Effluent NOx Gas Scrubbing I->NOx Mandatory Step

Waste segregation and disposal logic for nitrogenous amino alcohols requiring NOx scrubbing.

Spill Response & Emergency Protocols

In the event of an accidental release, immediate containment is required to prevent environmental discharge into drains or sewers, which is strictly prohibited for piperidine derivatives [2].

Step-by-Step Spill Protocol:

  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don a fitted respirator (if ventilation is compromised), chemical goggles, and heavy-duty butyl rubber gloves.

  • Containment: Dam the spill using an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand. Crucial: Do not use combustible materials like sawdust, as the basic amine can undergo slow, heat-generating reactions with organic matter.

  • Neutralization (Optional but Recommended): For larger liquid spills, carefully apply a commercial acidic spill neutralizer (e.g., sodium bisulfate-based) to the perimeter, working inward to neutralize the base and reduce vapor pressure.

  • Collection: Sweep the absorbed, neutralized matrix using non-sparking tools into a heavy-duty, sealable polyethylene hazardous waste bag. Label appropriately as "Spill Debris: Nitrogenous Base" and route to incineration [3].

References

  • Organic Syntheses. (2013). Working with Hazardous Chemicals - Organic Syntheses (Provides general guidelines for the management of chemical waste and amino alcohols). Retrieved March 18, 2026, from[Link]

Handling

Personal protective equipment for handling (1-Cyclobutylpiperidin-3-yl)methanol

Operational Safety and Handling Guide: (1-Cyclobutylpiperidin-3-yl)methanol As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by molecular causali...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: (1-Cyclobutylpiperidin-3-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by molecular causality. (1-Cyclobutylpiperidin-3-yl)methanol is a highly functionalized cyclic amine used extensively as a building block in drug discovery. To handle this compound safely, researchers must look beyond generic safety data sheets and analyze its specific structural motifs.

This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals handling complex piperidine derivatives.

Mechanistic Toxicology & Risk Assessment

The hazard profile of (1-Cyclobutylpiperidin-3-yl)methanol is driven by three distinct structural features, each requiring specific logistical countermeasures:

  • The Piperidine Core (Corrosivity): As a secondary/tertiary amine, the piperidine ring is highly basic (estimated pKa ~10–11). Upon contact with physiological moisture (sweat, tears), it generates hydroxide ions that rapidly saponify dermal and corneal lipids, causing severe, deep-tissue chemical burns[1].

  • The Cyclobutyl Moiety (Permeability): The addition of the cyclobutyl group significantly increases the molecule's lipophilicity (LogP). This enables the compound to bypass the skin's aqueous barrier more efficiently than unsubstituted piperidines, accelerating systemic absorption and localized tissue damage.

  • The Methanol Group (Hygroscopicity): The primary alcohol introduces hydrogen-bonding capabilities, making the solid highly hygroscopic[1]. It readily absorbs moisture from the air, transitioning from a free-flowing powder to a sticky, corrosive residue that adheres stubbornly to spatulas, balances, and protective equipment.

Table 1: Quantitative Risk Factors & Safety Implications

PropertyEstimated ValueOperational Safety Implication
pKa (Amine) ~10.0 - 11.0Highly basic; causes rapid saponification of tissue. Requires immediate acid-neutralization upon spill[1].
LogP (Lipophilicity) > 1.5Enhanced dermal penetration. Mandates specialized polymer selection for gloves.
Water Solubility High (Hygroscopic)Absorbs atmospheric moisture. Must be weighed in a dry environment to prevent equipment fouling[1].

Personal Protective Equipment (PPE) Matrix

OSHA standard 1910.132 mandates that PPE selection must be directly correlated to a formal hazard assessment[2]. Based on the mechanistic risks outlined above, the following PPE matrix is required for handling this compound.

Table 2: Targeted PPE Specifications

Protection ZoneRequired PPEMaterial SpecificationMechanistic Justification
Hand/Dermal Double GlovesInner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)Butyl rubber prevents permeation of the lipophilic cyclobutyl moiety; Nitrile provides tactile dexterity[2].
Ocular/Facial Goggles + Face ShieldPolycarbonateProtects against basic aerosolized particulates that cause rapid, irreversible corneal burns[1].
Respiratory Fume HoodFace velocity 80-100 fpmMitigates inhalation of hygroscopic, corrosive dust[3].
Body Lab CoatFlame-Resistant (FR)Prevents dermal contact; FR is required if the compound is handled alongside flammable organic solvents[2].

Standard Operating Procedure: Handling & Transfer

Because the compound is hygroscopic and corrosive, standard open-bench weighing is unacceptable. The following self-validating protocol ensures minimal exposure and maintains reagent integrity.

HandlingWorkflow Prep 1. Hood Prep Verify Flow PPE 2. Don PPE Double Gloves Prep->PPE Weigh 3. Weighing Use PTFE Spatula PPE->Weigh Transfer 4. Transfer Seal Immediately Weigh->Transfer Clean 5. Decontaminate Acid Quench Transfer->Clean

SOP workflow for the safe weighing and transfer of piperidine derivatives.

Step-by-Step Protocol:

  • Preparation: Verify the fume hood face velocity is between 80–100 fpm. Purge an analytical balance with a gentle stream of dry nitrogen if available, or place a static-dissipative weigh boat on the balance.

  • PPE Verification: Inspect outer butyl gloves for micro-tears. Ensure the face shield fully covers the neck area[2].

  • Dispensing: Using a static-free, PTFE-coated spatula, transfer the required mass of (1-Cyclobutylpiperidin-3-yl)methanol. (Causality note: PTFE prevents the hygroscopic powder from adhering to the tool, ensuring accurate dosing and preventing accidental dropping outside the weigh boat).

  • Sealing: Immediately cap the source bottle and wrap the seal with Parafilm to prevent atmospheric moisture degradation.

  • Decontamination (Self-Validating Step): Submerge the used spatula in a beaker containing 1M Citric Acid or 1M HCl inside the fume hood. The acid instantly protonates the piperidine nitrogen, converting the lipophilic free base into a highly water-soluble, non-volatile hydrochloride/citrate salt, completely neutralizing the contact hazard.

Emergency Spill Response & Neutralization

In the event of a spill, rapid chemical neutralization is prioritized over simple absorption. Sweeping the dry powder can aerosolize the corrosive dust, leading to severe respiratory tract burns[1].

SpillResponse Start Spill Detected Assess Evacuate & Assess (Don PPE) Start->Assess Neutralize Neutralize (5% Citric Acid Mist) Assess->Neutralize Absorb Absorb (Inert Sand/Vermiculite) Neutralize->Absorb Verify Verify pH (6-8) & Dispose Absorb->Verify

Step-by-step emergency mitigation and neutralization workflow for amine spills.

Step-by-Step Protocol:

  • Isolate & Evacuate: Immediately alert laboratory personnel and evacuate the immediate vicinity. Ensure fume hood sashes are pulled down to maximize local exhaust ventilation[3].

  • Assess & Don PPE: Responders must wear fresh double-gloves, chemical splash goggles, and a face shield[2].

  • Neutralize (Do Not Sweep): For solid spills, lightly mist the powder with a 5% citric acid solution to suppress dust and chemically neutralize the basic amine. For liquid solutions (if the compound is dissolved in solvent), carefully pour the weak acid over the spill starting from the perimeter and working inward.

  • Absorb: Apply an inert, non-combustible absorbent such as dry sand or vermiculite over the neutralized area.

  • Verify (Self-Validating Step): Swipe the cleaned surface with pH paper moistened with Deionized (DI) water. The pH must read between 6 and 8. If the pH is >8, residual amine is present; reapply citric acid and wipe again[3].

Waste Disposal Plan

Improper disposal of piperidine derivatives can lead to dangerous cross-reactions (such as exothermic acid-base reactions) in waste carboys.

  • Aqueous Waste: Neutralized (protonated) aqueous washings should be collected in a designated "Aqueous Basic/Amine Waste" container. Do not mix with acidic waste streams containing heavy metals, as amines can form unexpected coordination complexes.

  • Organic Waste: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol) during synthesis, dispose of it in a "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the primary solvent. Ensure the carboy is explicitly labeled with "Contains Corrosive Amines."

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press.[3] URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor.[2] URL:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclobutylpiperidin-3-yl)methanol
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Reactant of Route 2
(1-Cyclobutylpiperidin-3-yl)methanol
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